6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
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Overview
Description
“6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine” is a chemical compound with the molecular formula C8H10N4O . It is a derivative of pyrrolo[2,1-f][1,2,4]triazine, a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N4O/c1-13-4-6-2-7-8(9)10-5-11-12(7)3-6/h2-3,5H,4H2,1H3,(H2,9,10,11) . This indicates the presence of a methoxymethyl group attached to the pyrrolo[2,1-f][1,2,4]triazin-4-amine core.Scientific Research Applications
6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine has been studied extensively in the scientific research field due to its unique properties and potential applications in various areas. It has been used as a building block for the synthesis of novel heterocyclic molecules, and as a starting material for the preparation of biologically active compounds. Additionally, this compound has been used in the synthesis of a variety of drugs, such as antifungal agents, anti-cancer agents, and antiviral agents.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolo[2,1-f][1,2,4]triazine scaffold have been known to target kinases in cancer therapy .
Mode of Action
It’s suggested that the nitrogen of the amide linked piperidine may form an intramolecular hydrogen bond to the anilinic n-h .
Biochemical Pathways
It’s known that kinase inhibitors, which often contain a pyrrolo[2,1-f][1,2,4]triazine scaffold, can affect a variety of cellular pathways, including those involved in cell growth and proliferation .
Pharmacokinetics
Compounds with a similar structure have shown low rates of glucuronidation, indicating higher metabolic stability .
Result of Action
Kinase inhibitors, which often contain a pyrrolo[2,1-f][1,2,4]triazine scaffold, can inhibit cell growth and proliferation .
Action Environment
It’s known that the compound should be stored at a temperature between 28°c .
Advantages and Limitations for Lab Experiments
The use of 6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine in laboratory experiments has several advantages, such as its low cost, easy availability, and its ability to be synthesized in a variety of ways. Additionally, this compound has been shown to have a variety of biological activities, such as anti-inflammatory, anti-cancer, and antiviral properties, making it a useful tool for drug discovery and development. However, there are some limitations to its use in laboratory experiments, such as its potential toxicity and the fact that its exact mechanism of action is still not fully understood.
Future Directions
The potential applications of 6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine are vast, and there are many future directions that could be explored. These include further research into its mechanism of action, its potential toxicity, and its potential applications in the treatment of various diseases. Additionally, further research into its potential use as a building block for the synthesis of novel heterocyclic molecules could lead to the development of new drugs and therapeutic agents. Additionally, further research into its potential use in the field of biochemistry and pharmacology could lead to the development of new drugs and therapeutic agents. Finally, further research into its potential use in the field of drug discovery and development could lead to the development of new drugs and therapeutic agents.
Synthesis Methods
6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine can be synthesized in several ways, with the most common method being the reaction of 2-aminopyridine with 3-methoxymethyl-1,2,4-triazole. This reaction is carried out in aqueous solution at elevated temperatures, with the addition of a base such as sodium hydroxide. The reaction proceeds in a two-step process, with the first step involving the formation of a Schiff base intermediate, followed by the second step which involves the condensation of the intermediate with the 3-methoxymethyl-1,2,4-triazole to form this compound.
properties
IUPAC Name |
6-(methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-13-4-6-2-7-8(9)10-5-11-12(7)3-6/h2-3,5H,4H2,1H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSDFXYGROOKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN2C(=C1)C(=NC=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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